![molecular formula C21H18ClN5O2 B2736796 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,5-dimethylphenyl)acetamide CAS No. 887457-73-0](/img/structure/B2736796.png)

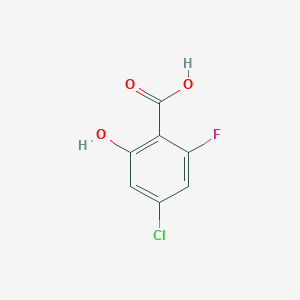

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,5-dimethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

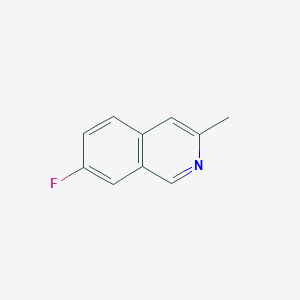

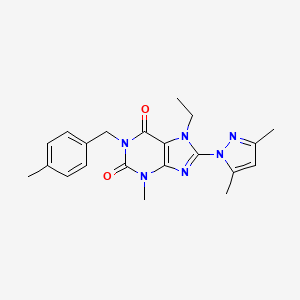

This compound is a heterocyclic derivative containing a pyrazolo[3,4-d]pyrimidine core . It has been associated with potential antitumor activity .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The process typically involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine core . This core is a fused nitrogen-containing heterocyclic ring system, which is considered a privileged scaffold in biologically active compounds .

Chemical Reactions Analysis

The chemical reactions involving this compound are typically associated with its synthesis . For instance, the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives .

Scientific Research Applications

Antitumor Activity

Several studies have investigated the antitumor properties of pyrazolo[3,4-d]pyrimidine derivatives. A study by El-Morsy et al. (2017) synthesized a new series of these derivatives and evaluated their activity against the human breast adenocarcinoma cell line MCF7. Among the new series, one particular derivative showed significant activity, suggesting potential in cancer treatment (El-Morsy, El-Sayed, & Abulkhair, 2017).

Radiosynthesis for Imaging

In the context of imaging, Dollé et al. (2008) reported on the synthesis of radioligands for imaging the translocator protein (18 kDa) with PET. This included the development of certain pyrazolo[1,5-a]pyrimidineacetamides, which are crucial for in vivo imaging using positron emission tomography (Dollé et al., 2008).

Antimicrobial Activity

Research by Bondock et al. (2008) explored the synthesis of new heterocycles incorporating the antipyrine moiety. These compounds were tested and evaluated as antimicrobial agents, indicating the compound's potential in combating microbial infections (Bondock, Rabie, Etman, & Fadda, 2008).

Insecticidal and Antibacterial Potential

A study by Deohate and Palaspagar (2020) focused on the synthesis of pyrimidine linked pyrazole heterocyclics. These compounds were evaluated for their insecticidal activity against Pseudococcidae insects and antibacterial potential, showcasing a diverse range of applications (Deohate & Palaspagar, 2020).

Neuroinflammation PET Imaging

Damont et al. (2015) synthesized a series of novel pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. This work is significant for neuroinflammation PET imaging (Damont et al., 2015).

Mechanism of Action

While the exact mechanism of action for this specific compound is not clear from the available data, similar compounds have been found to inhibit cellular proliferation and induce phenotypes consistent with Aurora kinase inhibition . They have also been found to inhibit CDK2/cyclin A2, which is a target for cancer treatment .

Future Directions

properties

IUPAC Name |

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,5-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5O2/c1-13-6-7-14(2)18(8-13)25-19(28)11-26-12-23-20-17(21(26)29)10-24-27(20)16-5-3-4-15(22)9-16/h3-10,12H,11H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSPRNNZVLXWPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

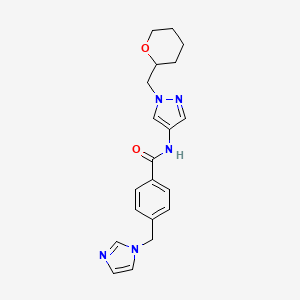

![3-bromo-N-[4-[2-[(3-bromobenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide](/img/structure/B2736714.png)

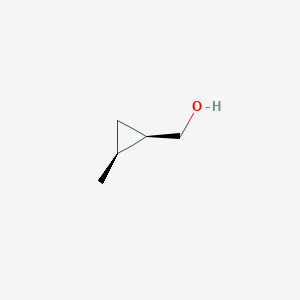

![2-[(4-Methylphenyl)sulfonylamino]pentanoic acid](/img/structure/B2736719.png)

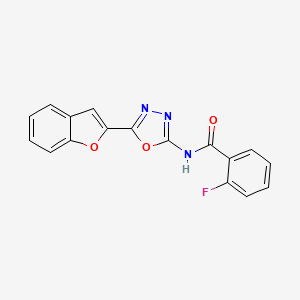

![N-(3-methoxyphenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2736733.png)